molecular formula C19H13F2NO2 B4838323 2,6-difluoro-N-(2-phenoxyphenyl)benzamide CAS No. 925606-00-4

2,6-difluoro-N-(2-phenoxyphenyl)benzamide

Cat. No.: B4838323
CAS No.: 925606-00-4
M. Wt: 325.3 g/mol
InChI Key: KEPWQDRIXIPLMM-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-phenoxyphenyl)benzamide: is an organic compound characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzamide ring, and a phenoxyphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-(2-phenoxyphenyl)benzamide typically involves the following steps:

    Starting Materials: 2,6-difluorobenzoic acid and 2-phenoxyaniline.

    Activation of Carboxylic Acid: The carboxylic acid group of 2,6-difluorobenzoic acid is activated using a coupling reagent such as thionyl chloride or carbodiimide.

    Amide Bond Formation: The activated acid is then reacted with 2-phenoxyaniline to form the desired benzamide. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature and pressure to maximize yield and purity.

    Purification Techniques: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atoms on the benzamide ring can undergo nucleophilic substitution reactions, often with strong nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenoxy group.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the phenoxy group can lead to quinones or other oxidized species.

    Hydrolysis Products: The primary products are 2,6-difluorobenzoic acid and 2-phenoxyaniline.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties imparted by the fluorine atoms.

    Material Science: Incorporated into polymers and other materials to enhance their thermal and chemical stability.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Biological Probes: Used in the development of probes for studying enzyme activity and protein interactions.

Industry:

    Agrochemicals: Explored for its potential use in the development of new agrochemicals due to its stability and reactivity.

    Electronics: Utilized in the fabrication of electronic components where high thermal stability is required.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(2-phenoxyphenyl)benzamide exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The phenoxy group can further modulate the compound’s electronic properties, influencing its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    2,6-difluoro-N-(4-phenoxyphenyl)benzamide: Similar structure but with the phenoxy group at the 4-position.

    2,6-difluoro-N-(2-methoxyphenyl)benzamide: Contains a methoxy group instead of a phenoxy group.

Uniqueness:

    Electronic Properties: The specific positioning of the fluorine atoms and the phenoxy group in 2,6-difluoro-N-(2-phenoxyphenyl)benzamide imparts unique electronic properties that can influence its reactivity and binding affinity.

    Stability: The compound’s stability under various conditions makes it suitable for a wide range of applications, from pharmaceuticals to materials science.

Properties

IUPAC Name

2,6-difluoro-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2NO2/c20-14-9-6-10-15(21)18(14)19(23)22-16-11-4-5-12-17(16)24-13-7-2-1-3-8-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPWQDRIXIPLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269082
Record name 2,6-Difluoro-N-(2-phenoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925606-00-4
Record name 2,6-Difluoro-N-(2-phenoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925606-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-N-(2-phenoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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